(2E)-N-[2-(benzylsulfanyl)ethyl]-3-(4-tert-butylphenyl)prop-2-enamide
Overview
Description
(2E)-N-[2-(benzylsulfanyl)ethyl]-3-(4-tert-butylphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a benzylsulfanyl group, a tert-butylphenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(benzylsulfanyl)ethyl]-3-(4-tert-butylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Alkylation: The benzylsulfanyl intermediate is then reacted with 2-bromoethylamine to form N-(2-benzylsulfanyl)ethylamine.
Amidation: The final step involves the reaction of N-(2-benzylsulfanyl)ethylamine with 3-(4-tert-butylphenyl)prop-2-enoic acid under dehydrating conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(benzylsulfanyl)ethyl]-3-(4-tert-butylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the double bond in the prop-2-enamide moiety.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-[2-(benzylsulfanyl)ethyl]-3-(4-tert-butylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(benzylsulfanyl)ethyl]-3-(4-tert-butylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The prop-2-enamide moiety may interact with various receptors or enzymes, modulating their function and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[2-(methylsulfanyl)ethyl]-3-(4-tert-butylphenyl)prop-2-enamide: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
(2E)-N-[2-(benzylsulfanyl)ethyl]-3-(4-methylphenyl)prop-2-enamide: Similar structure but with a methylphenyl group instead of a tert-butylphenyl group.
Uniqueness
(2E)-N-[2-(benzylsulfanyl)ethyl]-3-(4-tert-butylphenyl)prop-2-enamide is unique due to the presence of both the benzylsulfanyl and tert-butylphenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-N-(2-benzylsulfanylethyl)-3-(4-tert-butylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NOS/c1-22(2,3)20-12-9-18(10-13-20)11-14-21(24)23-15-16-25-17-19-7-5-4-6-8-19/h4-14H,15-17H2,1-3H3,(H,23,24)/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBSYIAJQYTMDL-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCSCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCSCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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